Selective Binding to CS-ΔEx4 Over CS-FL by CETSA
Cellular Thermal Shift Assay (CETSA) demonstrates that ZINC110492 (20 μmol/L) engages and stabilizes CS-ΔEx4 but does not bind to CS-FL. Quantification of band intensity shows a significant shift for CS-ΔEx4 upon compound treatment, while CS-FL remains unaffected [1]. This direct target engagement differentiates ZINC110492 from pan-CS inhibitors.
| Evidence Dimension | Target engagement (thermal stability shift) |
|---|---|
| Target Compound Data | Significant thermal stabilization of CS-ΔEx4; band intensity quantified |
| Comparator Or Baseline | No stabilization of CS-FL (baseline) |
| Quantified Difference | Qualitative shift observed only for CS-ΔEx4; CS-FL unchanged |
| Conditions | CETSA immunoblot in SW1116 cells, 20 μmol/L ZINC110492 vs. DMSO control |
Why This Matters
Confirms isoform-selective binding, enabling precise mechanistic studies of CS-ΔEx4 in cancer biology.
- [1] Dong Y, et al. Figure 7E: CETSA immunoblots showing CS-FL and CS-ΔEx4 band intensity upon ZINC110492 treatment. Cancer Research. 2025. View Source
